molecular formula C12H11IN2O2 B12910953 5-Iodo-3,6-dimethyl-1-phenylpyrimidine-2,4(1h,3h)-dione CAS No. 32043-98-4

5-Iodo-3,6-dimethyl-1-phenylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B12910953
CAS No.: 32043-98-4
M. Wt: 342.13 g/mol
InChI Key: BPIZQCUJUQUTMI-UHFFFAOYSA-N
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Description

5-Iodo-3,6-dimethyl-1-phenylpyrimidine-2,4(1H,3H)-dione is a chemical compound with the Molecular Formula C12H11IN2O2 and a molecular weight of 342.14 g/mol . It is provided as a high-purity solid for research purposes. This pyrimidine-2,4-dione derivative is characterized by an iodine substituent at the 5-position, a feature often explored in medicinal chemistry for its potential in structure-activity relationship studies and as a synthetic intermediate. While specific biological data for this compound is not available in the current literature, analogs within the pyrimidine-2,4(1H,3H)-dione structural class have been investigated for various biological activities. For instance, related dihydropyrimidine structures have been studied as inhibitors of enzymes like dihydropyrimidine dehydrogenase . Furthermore, recent research on pyrimidine-2,4-dione derivatives has highlighted their potential in drug discovery, such as in the development of inhibitors for targets like ecto-5'-nucleotidase (CD73) for cancer immunotherapy and d-dopachrome tautomerase (MIF2) . This compound is intended for research use only by qualified professionals. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

32043-98-4

Molecular Formula

C12H11IN2O2

Molecular Weight

342.13 g/mol

IUPAC Name

5-iodo-3,6-dimethyl-1-phenylpyrimidine-2,4-dione

InChI

InChI=1S/C12H11IN2O2/c1-8-10(13)11(16)14(2)12(17)15(8)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

BPIZQCUJUQUTMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1C2=CC=CC=C2)C)I

Origin of Product

United States

Biological Activity

5-Iodo-3,6-dimethyl-1-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidinedione family. Its unique structural features, including iodine substitution and a 2,4-dione functionality, contribute to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and data.

The molecular formula of this compound is C12H11IN2O2C_{12}H_{11}IN_2O_2 with a molecular weight of approximately 342.13 g/mol. It exhibits notable chemical properties due to its electrophilic nature attributed to the iodine atom and carbonyl groups in its structure .

Anticancer Activity

Research has indicated that compounds containing pyrimidine structures exhibit significant anticancer properties. For instance, derivatives of pyrimidines have shown potent cytotoxic effects against various cancer cell lines. In studies involving similar compounds, IC50 values were reported as follows:

CompoundCell LineIC50 (µM)
Compound 16MCF-70.09 ± 0.0085
Compound 16A5490.03 ± 0.0056
Compound 16Colo-2050.01 ± 0.074
Compound 16A27800.12 ± 0.064

These findings suggest that modifications in the pyrimidine structure can enhance anticancer activity .

The biological activity of this compound may involve several mechanisms:

  • Electrophilic Attack : The presence of the iodine atom increases the electrophilicity of the compound, facilitating interactions with nucleophiles in biological systems.
  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies indicate that pyrimidine derivatives can trigger apoptotic pathways in cancer cells.

Study on Anticancer Properties

A study conducted by Jame et al. evaluated the cytotoxicity of thiazolidin-pyrimidines on various cancer cell lines including HepG2 and MCF-7. The results indicated that certain derivatives exhibited significant cytotoxic effects with IC50 values lower than standard chemotherapeutic agents .

Anti-Alzheimer's Activity

Another investigation explored the potential of pyrimidine derivatives as anti-Alzheimer’s agents. Compounds similar to 5-Iodo-3,6-dimethyl-1-phenylpyrimidine demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer’s disease progression.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructure FeaturesBiological ActivityUniqueness
3-Methylpyrimidine-2,4(1H,3H)-dioneMethyl substitution onlyAntitumorLacks iodine substitution
5-Bromo-3-methylpyrimidineBromine instead of iodineAntimicrobialDifferent halogen affects reactivity
Thieno[2,3-d]pyrimidine derivativesContains sulfur atomAnticancerDifferent heteroatom influences reactivity

The presence of iodine in this compound enhances its electrophilic properties compared to brominated or unsubstituted analogs, which may lead to distinct biological activities .

Comparison with Similar Compounds

Substituent Effects at N1

Analog : 1-(Cyclohexylmethyl)-5-iodopyrimidine-2,4(1H,3H)-dione (7c)

  • N1 : Cyclohexylmethyl (bulky, lipophilic)
  • Activity : Moderate antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL).

Analog : 1-Benzyl-5-iodopyrimidine-2,4(1H,3H)-dione (7d)

  • N1 : Benzyl (aromatic but flexible)
  • Activity : Lower activity (MIC: 16–64 µg/mL) compared to cyclohexylmethyl analogs.
  • Key Difference : The rigid phenyl group in the target compound could reduce conformational flexibility, increasing specificity for biological targets.

Substituent Effects at C5

Analog : 5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione

  • C5 : Acetyl (electron-withdrawing, polar)
  • Properties : Higher solubility in polar solvents due to the acetyl group.
  • Additionally, iodine’s electronegativity may strengthen halogen bonding in enzyme inhibition .

Substituent Effects at C6 and N3

Analog: 3-Azidoquinoline-2,4(1H,3H)-dione

  • Core Structure: Quinoline (vs. pyrimidine in the target compound)
  • Reactivity: The azide group undergoes de-azidation under Staudinger conditions, forming 4-hydroxyquinoline-2(1H)-ones instead of amines.
  • Key Insight : The methyl groups at C6 and N3 in the target compound likely stabilize the pyrimidine ring, reducing unintended reactivity compared to azido analogs .

Structural and Electronic Considerations

  • Iodo vs. Acetyl at C5 : Iodo’s electronegativity and atomic radius may improve binding to thymidine phosphorylase (a cancer target) compared to acetyl’s carbonyl group .
  • Phenyl at N1 : Increases lipophilicity (logP ~2.5 estimated), favoring cell membrane penetration in antimicrobial activity .

Q & A

Q. What are the standard synthetic routes for 5-Iodo-3,6-dimethyl-1-phenylpyrimidine-2,4(1H,3H)-dione?

Methodological Answer: The synthesis typically involves alkylation or halogenation of pyrimidine-dione scaffolds. For example, alkylation at position 1 can be achieved using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a catalyst, followed by purification via recrystallization or column chromatography . Thioacetamide in acetic acid may also be employed for thiazole ring formation in related derivatives . Key steps include controlling reaction temperature (e.g., reflux in acetic acid) and optimizing stoichiometry to avoid side products.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • 1H NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.2 ppm, methyl groups at δ 1.2–2.6 ppm) to confirm substitution patterns. For example, the 5-iodo substituent causes deshielding effects on adjacent protons .
  • LCMS : Use C18 columns (100 × 4 mm) with a 25-min analysis cycle to verify molecular weight and purity .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and NH stretches at 3200–3450 cm⁻¹ .

Q. What are the key structural features influencing its chemical reactivity?

Methodological Answer: The 5-iodo substituent enhances electrophilic substitution potential, while the 3,6-dimethyl groups sterically hinder reactions at adjacent positions. The phenyl group at position 1 contributes to π-π stacking interactions, influencing solubility and crystallinity. Reactivity is often modulated by substituent electronic effects (e.g., electron-withdrawing iodine) .

Advanced Research Questions

Q. How can alkylation reactions be optimized to improve yields of derivatives?

Methodological Answer:

  • Catalyst Selection : Use K₂CO₃ in DMF to deprotonate NH groups, enhancing nucleophilicity for alkylation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve reagent solubility and reaction homogeneity.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Purification : Employ gradient elution in HPLC or recrystallization from ethanol/water mixtures to isolate high-purity products (>95%) .

Q. How can computational methods predict biological target interactions?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., antimicrobial targets like Staphylococcus aureus dihydrofolate reductase). The iodine atom’s van der Waals radius and hydrophobic phenyl group are critical for binding .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for electrophilic/nucleophilic attacks .

Q. How do researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Compare MIC (Minimum Inhibitory Concentration) values against reference drugs (e.g., Metronidazole) under identical conditions (pH, temperature, bacterial strain) .
  • Structure-Activity Relationship (SAR) Analysis : Correlate substituent variations (e.g., iodine vs. methyl groups) with activity trends. For example, iodine’s bulk may reduce membrane permeability compared to smaller halogens .

Q. What strategies are used to design derivatives for structure-activity studies?

Methodological Answer:

  • Position-Specific Modifications : Introduce substituents at positions 1 (e.g., benzyl) or 6 (e.g., thiazole) to probe steric and electronic effects .
  • Bioisosteric Replacement : Replace iodine with bromine or trifluoromethyl groups to balance lipophilicity and metabolic stability .
  • Pharmacophore Mapping : Identify essential moieties (e.g., pyrimidine-dione core) using 3D-QSAR models .

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